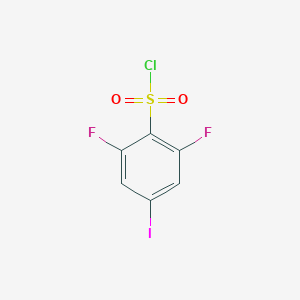

2,6-Difluoro-4-iodobenzenesulfonyl chloride

Description

Properties

IUPAC Name |

2,6-difluoro-4-iodobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2IO2S/c7-13(11,12)6-4(8)1-3(10)2-5(6)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDMVHLEXDFXRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6-Difluoro-4-iodobenzenesulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 2,6-difluoroiodobenzene as the starting material.

Sulfonylation: The starting material undergoes sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product’s formation.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,6-Difluoro-4-iodobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can undergo transformations under appropriate conditions.

Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common reagents used in these reactions include bases, catalysts, and solvents like dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Difluoro-4-iodobenzenesulfonyl chloride has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins or peptides, through sulfonylation reactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-iodobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nucleophiles used in the reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 2,6-Difluoro-4-iodobenzenesulfonyl chloride can be contextualized by comparing it to the following analogs:

4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

- Molecular Formula : C₆H₂BrCl₃O₂S

- Substituents : Bromine (4-position), chlorine (2- and 6-positions), sulfonyl chloride.

- Key Properties: Higher molecular weight (378.36 g/mol) due to bromine and chlorine substituents. Chlorine atoms enhance electron-withdrawing effects, increasing the electrophilicity of the sulfonyl chloride group compared to fluorine.

4-Chloro-2,6-difluorobenzenesulfonyl Chloride

- Molecular Formula : C₆H₂Cl₂F₂O₂S

- Substituents : Chlorine (4-position), fluorine (2- and 6-positions), sulfonyl chloride.

- Key Properties :

2,6-Difluoro-4-nitrobenzenesulfonyl Chloride

- Molecular Formula: C₆H₂ClF₂NO₄S

- Substituents : Nitro group (4-position), fluorine (2- and 6-positions), sulfonyl chloride.

- Key Properties :

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|---|

| This compound | C₆H₂ClF₂IO₂S (predicted) | F (2,6), I (4), -SO₂Cl | ~350.44 (predicted) | Moderate electrophilicity; iodine enhances leaving-group potential. |

| 4-Bromo-2,6-dichlorobenzenesulfonyl chloride | C₆H₂BrCl₃O₂S | Br (4), Cl (2,6), -SO₂Cl | 378.36 | High electrophilicity due to Cl/Br synergy. |

| 4-Chloro-2,6-difluorobenzenesulfonyl chloride | C₆H₂Cl₂F₂O₂S | Cl (4), F (2,6), -SO₂Cl | 265.05 | Enhanced reactivity from F/Cl electronic effects. |

| 2,6-Difluoro-4-nitrobenzenesulfonyl chloride | C₆H₂ClF₂NO₄S | NO₂ (4), F (2,6), -SO₂Cl | 257.60 | Extreme electrophilicity from nitro group. |

Research Findings and Reactivity Trends

Electronic Effects :

- Fluorine and chlorine substituents increase the electrophilicity of the sulfonyl chloride group via inductive electron withdrawal, favoring nucleophilic substitution reactions. Iodine, being less electronegative, exerts a weaker electron-withdrawing effect but contributes steric bulk .

- Nitro groups (as in 2,6-Difluoro-4-nitrobenzenesulfonyl chloride) provide the strongest activation, enabling rapid reactions with amines or alcohols .

Steric Influence :

- Iodine’s large atomic radius in this compound may hinder reactions in sterically congested environments compared to smaller halogens (Cl, F) .

Applications :

- Iodine-containing analogs are preferred in medicinal chemistry for radioisotope labeling due to iodine’s compatibility with imaging techniques.

- Chlorine- or bromine-substituted variants are used in agrochemicals for their stability and cost-effectiveness .

Biological Activity

2,6-Difluoro-4-iodobenzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The molecular formula for this compound is . The compound features a sulfonyl chloride functional group, which often enhances reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily stems from its ability to act as a biochemical probe or inhibitor . The sulfonyl chloride group can interact with various biological targets, including enzymes and receptors, potentially modulating their activity. This interaction may lead to several outcomes such as:

- Enzyme inhibition : Compounds with sulfonyl chloride groups are known to inhibit serine proteases and other enzyme classes by forming covalent bonds with active site residues.

- Antimicrobial properties : Some derivatives of benzenesulfonyl chlorides exhibit antimicrobial activity against various bacterial strains.

Case Studies and Research Findings

- Antimicrobial Activity : A study found that similar benzenesulfonyl derivatives exhibited potent activity against Enterococcus faecalis and E. faecium, with minimum inhibitory concentration (MIC) values as low as 6.25 mg/L. Importantly, these compounds showed favorable cytotoxicity profiles against human lung fibroblasts (MRC-5) .

- Inhibition Studies : Research has indicated that modifications at the 4-position of the aromatic ring can significantly impact the inhibitory potency against specific enzymes. For instance, compounds with halogen substitutions demonstrated varying degrees of inhibition, suggesting that electronic effects play a crucial role in their biological activity .

- Structure-Activity Relationship (SAR) : The presence of fluorine atoms at the 2 and 6 positions enhances the compound's lipophilicity and stability, which may contribute to its biological effectiveness. Studies have shown that the positional substitution of halogens affects both the binding affinity and selectivity towards target enzymes .

Data Table: Summary of Biological Activities

| Compound Name | MIC (mg/L) | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | 6.25 | Varies | Antimicrobial agent |

| 3,4-Dichloro-substituted analogue | Varies | 1.76 | Potent enzyme inhibitor |

| 2,4,6-Trifluoro-substituted analogue | Varies | 2.03 | Excellent enzyme inhibitor |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

- Formation of the aromatic core : Starting from 4-iodobenzenesulfonyl chloride, fluorination reactions are performed under controlled conditions to introduce fluorine atoms at the desired positions.

- Purification : The final product is purified using chromatography techniques to isolate the desired sulfonyl chloride derivative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-difluoro-4-iodobenzenesulfonyl chloride, and how do reaction conditions influence purity?

- Methodological Answer : The compound is typically synthesized via sulfonation of 2,6-difluoro-4-iodobenzene using chlorosulfonic acid under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of chlorosulfonic acid. Purification involves recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, eluent: dichloromethane/hexane). Purity is validated via NMR (target: single peak at δ −110 to −115 ppm) and LC-MS (monitoring m/z 352.9 [M⁻]). Contaminants like unreacted benzene derivatives require iterative washing with cold aqueous NaHCO₃ .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability is moisture- and temperature-sensitive. Conduct accelerated degradation studies:

- Hydrolysis : Monitor via NMR in D₂O; sulfonyl chloride hydrolyzes to sulfonic acid (appearance of broad −SO₃H peak at δ 1–3 ppm).

- Thermal stability : Use TGA/DSC to identify decomposition onset (typically >120°C). Store at −20°C under inert gas (argon) with molecular sieves. Regularly validate stability via FT-IR (SO₂Cl stretch at 1370–1390 cm⁻¹) .

Q. What analytical techniques are optimal for confirming the regiochemical structure of this compound?

- Methodological Answer : X-ray crystallography is definitive but requires high-purity crystals. Alternative methods:

- NMR: Fluorine coupling patterns (e.g., for meta-fluorines).

- High-resolution MS: Confirm molecular ion ([M⁻] at m/z 352.9 ± 0.1).

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate positional isomers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate electrophilicity at the sulfonyl center. The iodine substituent’s +M effect enhances leaving-group ability, while fluorine’s −I effect deactivates the ring. Compare Fukui indices () for sulfur to predict sites for nucleophilic attack. Validate with kinetic studies (e.g., SNAr reactions with amines) .

Q. What strategies resolve contradictions in reported reactivity data for sulfonyl chlorides with similar substitution patterns?

- Methodological Answer : Discrepancies often arise from solvent polarity or trace moisture. Systematic analysis includes:

- Controlled solvent studies : Compare reaction rates in anhydrous DMF vs. wet THF.

- Isotopic labeling : Use -labeled H₂O to track hydrolysis pathways.

- Cross-validation : Replicate conflicting studies under identical conditions (e.g., 25°C, 1 atm) and analyze by NMR .

Q. How does the electronic interplay between fluorine and iodine substituents influence spectroscopic properties?

- Methodological Answer : Fluorine’s strong −I effect deshields adjacent protons (e.g., NMR: H-3 and H-5 appear downfield at δ 7.8–8.2 ppm). Iodine’s polarizability induces spin-orbit coupling in NMR (C-I signal broadening). UV-Vis spectra (λmax 265–280 nm) correlate with conjugation disruption by fluorine. Computational Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.